3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
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Overview
Description
3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a synthetic organic compound with the molecular formula C15H18BrNO3 It is characterized by the presence of a bromine atom attached to a benzamide structure, which is further connected to an octahydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the following steps:
Formation of Octahydrobenzo[b][1,4]dioxin: This moiety can be synthesized through a series of hydrogenation and cyclization reactions starting from appropriate precursors such as catechol and ethylene glycol.
Amidation: The final step involves the coupling of the brominated benzamide with the octahydrobenzo[b][1,4]dioxin moiety under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and amidation steps, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzamide or dioxin moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 3-amino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.
Oxidation: Oxidized derivatives of the benzamide or dioxin moieties.
Reduction: Reduced forms of the benzamide or dioxin moieties.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzamide
- 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- 5-bromo-7-nitro-2,3-dihydrobenzo[1,4]dioxine
Uniqueness
3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is unique due to its specific structural features, including the bromine atom and the octahydrobenzo[b][1,4]dioxin moiety. These features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c16-11-3-1-2-10(8-11)15(18)17-12-4-5-13-14(9-12)20-7-6-19-13/h1-3,8,12-14H,4-7,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRRGYHWXXBPCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=CC=C3)Br)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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